molecular formula C16H21N5O3 B6579127 1-(2,4-dimethoxyphenyl)-3-{2-[(6-methylpyridazin-3-yl)amino]ethyl}urea CAS No. 1170169-28-4

1-(2,4-dimethoxyphenyl)-3-{2-[(6-methylpyridazin-3-yl)amino]ethyl}urea

Cat. No. B6579127
CAS RN: 1170169-28-4
M. Wt: 331.37 g/mol
InChI Key: JJZMIDVODIPEQN-UHFFFAOYSA-N
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Description

1-(2,4-dimethoxyphenyl)-3-{2-[(6-methylpyridazin-3-yl)amino]ethyl}urea (DMPE) is an organic compound commonly used in scientific research. It is a versatile compound that has been used in various studies, including those related to drug metabolism, enzyme inhibition, and immunology. DMPE is also known as a “molecular glue” due to its ability to bind and stabilize proteins and other molecules.

Scientific Research Applications

DMPE has been used in a wide range of scientific research applications. It has been used in studies of drug metabolism, enzyme inhibition, and immunology. DMPE has also been used to study the structure and function of proteins and other biomolecules. In addition, it has been used as a tool for studying the effects of drugs on cells and tissues.

Mechanism of Action

DMPE binds to proteins and other molecules through a process known as “molecular gluing”. This process involves the formation of covalent bonds between the DMPE molecule and the target molecule. This binding process is reversible, meaning that the DMPE molecule can be released from the target molecule by breaking the covalent bonds.
Biochemical and Physiological Effects
DMPE has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, as well as to inhibit the activity of certain immune cells. In addition, DMPE has been shown to affect the structure and function of proteins and other biomolecules.

Advantages and Limitations for Lab Experiments

DMPE has several advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize and is relatively stable in aqueous solutions. Another advantage is that it is non-toxic and has a low potential for causing adverse reactions. However, DMPE also has some limitations. For example, it has a relatively short half-life in aqueous solutions, meaning that it must be used quickly after synthesis. In addition, DMPE has a low solubility in water, meaning that it must be used in aqueous solutions at low concentrations.

Future Directions

The potential applications of DMPE are vast and are still being explored. Future research could focus on the development of new synthesis methods for DMPE, as well as on the development of new applications for this versatile compound. For example, researchers could investigate the use of DMPE in drug delivery systems, or as a tool for studying the structure and function of proteins and other biomolecules. Additionally, researchers could investigate the use of DMPE in the development of new immunotherapies. Finally, researchers could investigate the potential of DMPE as a tool for studying the effects of drugs on cells and tissues.

Synthesis Methods

DMPE is synthesized by the reaction of 2,4-dimethoxyphenol with 2-[(6-methylpyridazin-3-yl)amino]ethyl isocyanate in the presence of a catalytic amount of triethylamine. The reaction is carried out in anhydrous dimethylformamide (DMF) at room temperature and is typically complete within an hour. The reaction is typically followed by the addition of hydrochloric acid to precipitate the product. The product is then collected by filtration and dried to yield a white solid.

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[2-[(6-methylpyridazin-3-yl)amino]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-11-4-7-15(21-20-11)17-8-9-18-16(22)19-13-6-5-12(23-2)10-14(13)24-3/h4-7,10H,8-9H2,1-3H3,(H,17,21)(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZMIDVODIPEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NCCNC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401150977
Record name N-(2,4-Dimethoxyphenyl)-N′-[2-[(6-methyl-3-pyridazinyl)amino]ethyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401150977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1170169-28-4
Record name N-(2,4-Dimethoxyphenyl)-N′-[2-[(6-methyl-3-pyridazinyl)amino]ethyl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1170169-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Dimethoxyphenyl)-N′-[2-[(6-methyl-3-pyridazinyl)amino]ethyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401150977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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